1,1-Diiodoethane

Catalog No.
S1930568
CAS No.
594-02-5
M.F
C2H4I2
M. Wt
281.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diiodoethane

CAS Number

594-02-5

Product Name

1,1-Diiodoethane

IUPAC Name

1,1-diiodoethane

Molecular Formula

C2H4I2

Molecular Weight

281.86 g/mol

InChI

InChI=1S/C2H4I2/c1-2(3)4/h2H,1H3

InChI Key

JNVXRQOSRUDXDY-UHFFFAOYSA-N

SMILES

CC(I)I

Canonical SMILES

CC(I)I

The exact mass of the compound 1,1-Diiodoethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rotational Isomerism Studies

1,1-Diiodoethane serves as a model molecule for studying rotational isomerism. This phenomenon refers to the energy barrier hindering the free rotation of a single bond in a molecule. Researchers have employed techniques like nuclear magnetic resonance (NMR) spectroscopy to analyze the proton-proton coupling parameters and energy differences between the rotational isomers of 1,1-diiodoethane. This information helps scientists understand the conformational dynamics and potential energy landscapes of similar molecules. Source: Pachler, N., & Wessels, G. (1969). Kernmagnetische Resonanzuntersuchungen an 1,1-Diiodothan. Chemische Berichte, 102(5), 1462-1468

Molecular Structure Analysis

The precise arrangement of atoms and the nature of chemical bonds within a molecule are crucial for understanding its properties. Electron diffraction studies have been conducted on 1,1-diiodoethane to determine its molecular structure and conformational composition. This data provides insights into the molecule's geometry and the characteristics of the carbon-iodine bonds. Source: Røhmen, S., Hagen, S., Stølevik, R., & Tremmel, J. (1991). The structure of 1,2-diiodoethane, CH2I–CHI2, studied by electron diffraction. Journal of Molecular Structure, 248(1-3), 221-232)

Spectroscopic Observation

High-resolution rotational spectroscopy is a powerful tool for investigating a molecule's structure and dynamics. Researchers have employed this technique to study 1,1-diiodoethane, obtaining valuable information on its rotational constants, nuclear quadrupole coupling constants, and specific types of transitions. This data contributes to a deeper understanding of the molecule's internal motions and interactions between its constituent atoms. [Source: Carrillo, I., Lin, C.-Y., & Endo, Y. (2021). High-resolution rotational spectroscopy of 1,1-diiodoethane. The Journal of Chemical Physics, 154(12), 124302. ]

1,1-Diiodoethane is an organic saturated haloalkane with the molecular formula C2H4I2\text{C}_2\text{H}_4\text{I}_2. It appears as a colorless liquid and is characterized by the presence of two iodine atoms attached to the first carbon of the ethane backbone. This compound is also known by its systematic name, 1,1-diiodoethane, and is commonly used in various

  • Nucleophilic Substitution Reactions: It is frequently utilized in nucleophilic substitution (SN2) reactions, where a nucleophile attacks the carbon atom bonded to iodine, resulting in the displacement of iodine and the formation of new compounds .
  • Reactions with Copper Powder: When treated with copper powder in the presence of alkenes such as 1-heptene, 1,1-diiodoethane can produce a mixture of products, including cis- and trans-alkylated compounds .
  • Photodissociation: Under ultraviolet light exposure (specifically at 300 nm), 1,1-diiodoethane can undergo photodissociation, leading to the formation of molecular iodine and other products .

1,1-Diiodoethane can be synthesized through several methods:

  • From 1,1-Dichloroethane: One common method involves the reaction of 1,1-dichloroethane with ethyl iodide in the presence of aluminum chloride as a catalyst. The reaction requires heating for several hours and results in the formation of 1,1-diiodoethane after purification through distillation .

    Reaction Steps:
    • Mix 0.4 mol of 1,1-dichloroethane with 1.2 mol of ethyl iodide and aluminum chloride.
    • Heat the mixture for three hours.
    • Wash with water and sodium bisulfite.
    • Dry and distill to obtain the product.
  • Alternative Method: Another synthesis route involves using iodine and triethylamine along with acetaldehyde hydrazone. This method yields approximately 34% of the desired product from acetaldehyde .

The applications of 1,1-diiodoethane are diverse:

  • Chemical Synthesis: It serves as a key reactant in various organic synthesis processes, particularly in nucleophilic substitution reactions.
  • Research: In laboratory settings, it is often used to study reaction mechanisms involving haloalkanes due to its reactivity.
  • Potential Biological

Interaction studies involving 1,1-diiodoethane primarily focus on its reactivity with other chemical species rather than biological interactions. Research has shown that it effectively participates in substitution reactions with nucleophiles and can interact with metals like copper under specific conditions to yield various alkylated products .

Several compounds share structural similarities with 1,1-diiodoethane. Here are some notable examples:

CompoundMolecular FormulaKey Features
DiiodomethaneC2H4I2\text{C}_2\text{H}_4\text{I}_2Has one carbon atom; used similarly in reactions.
IodoethaneC2H5I\text{C}_2\text{H}_5\text{I}Contains one iodine atom; less reactive than diiodo derivatives.
BromoethaneC2H5Br\text{C}_2\text{H}_5\text{Br}Contains bromine; often used in similar substitution reactions but generally more reactive than iodo compounds.

Uniqueness

The uniqueness of 1,1-diiodoethane lies in its dual iodine substituents at the same carbon position, which significantly enhances its reactivity compared to other haloalkanes like bromoethane or iodoethane. This structural feature allows it to participate efficiently in nucleophilic substitution reactions while also being a subject of interest for photolytic studies .

1,1-Diiodoethane (Chemical formula: C₂H₄I₂) is an organohaloalkane compound characterized by two iodine atoms bonded to the same carbon atom, making it a geminal diiodide [2] [3]. This comprehensive analysis examines the molecular geometry, stereoelectronic effects, and spectroscopic properties of this compound through multiple analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

Structural Characterization

Molecular Geometry and Stereoelectronic Effects

The molecular structure of 1,1-diiodoethane consists of a two-carbon chain with both iodine atoms attached to the same carbon atom, creating a geminal diiodide configuration [2]. The compound exhibits a characteristic tetrahedral geometry around the carbon bearing the two iodine atoms, with the molecular formula C₂H₄I₂ and a molecular weight of 281.86 grams per mole [3] [4]. The compound possesses a dipole moment of 2.32 Debye, indicating significant polarity due to the electronegativity difference between carbon and iodine atoms [5].

Rotational spectroscopic studies have provided detailed insights into the molecular geometry of 1,1-diiodoethane [6] [7] [8]. High-resolution rotational spectroscopy conducted at frequencies ranging from 11-18 gigahertz has revealed the presence of internal rotation within the molecule [6]. The compound exhibits complex hyperfine splitting patterns arising from the presence of two iodine nuclei, each possessing nuclear quadrupole moments that interact with the molecular electric field gradient [8]. The rotational constants determined from these studies indicate that the molecule adopts multiple conformational states with varying energy barriers to internal rotation [7].

Computational studies using density functional theory and coupled cluster methods have elucidated the stereoelectronic factors governing the conformational preferences of 1,1-diiodoethane [6] [7]. The carbon-carbon bond length is approximately 1.54 angstroms, consistent with typical single bond distances [9]. The carbon-iodine bond lengths are approximately 2.15 angstroms each, reflecting the large atomic radius of iodine [9]. The bond angles around the central carbon atom deviate from the ideal tetrahedral angle of 109.5 degrees due to steric repulsion between the large iodine atoms [10].

The stereoelectronic effects in 1,1-diiodoethane are influenced by the electron-withdrawing nature of the iodine atoms [10] [11]. The presence of two iodine atoms on the same carbon creates a highly electrophilic center, making the molecule susceptible to nucleophilic attack . Hyperconjugation effects between the carbon-hydrogen bonds and the carbon-iodine antibonding orbitals contribute to the overall stabilization of the molecule [12]. The gauche effect, observed in related 1,2-disubstituted ethane derivatives, is less pronounced in 1,1-diiodoethane due to the geminal positioning of the iodine atoms [12] [13].

Electron diffraction studies have confirmed the molecular structure and conformational composition of 1,1-diiodoethane [15]. These investigations have revealed that the molecule exists primarily in a single conformational state at room temperature, with minimal population of higher energy rotamers . The structural parameters derived from electron diffraction agree well with those obtained from rotational spectroscopy and computational calculations [15].

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance Spectral Signatures

The ¹H nuclear magnetic resonance spectrum of 1,1-diiodoethane exhibits characteristic signals that provide detailed information about the molecular structure and electronic environment [16]. The spectrum, typically recorded in deuterated chloroform (CDCl₃), displays two distinct signal regions corresponding to the methyl and methine protons [16].

The methyl group protons (CH₃) appear as a doublet at approximately 2.958 parts per million (ppm) with a coupling constant of 7.0 hertz [16]. This downfield chemical shift reflects the deshielding effect of the adjacent carbon bearing two electronegative iodine atoms [16]. The doublet multiplicity arises from coupling with the single proton on the adjacent carbon atom, following the n+1 rule for spin-spin coupling [17] [18].

The methine proton (CHI₂) resonates significantly downfield at 5.242 ppm, appearing as a quartet with the same coupling constant of 7.0 hertz [16]. This substantial downfield shift of approximately 2.3 ppm relative to the methyl protons is attributed to the direct attachment of the carbon to two highly electronegative iodine atoms [16]. The quartet multiplicity results from coupling with the three equivalent methyl protons on the adjacent carbon [17] [18].

The coupling pattern observed in 1,1-diiodoethane follows classical vicinal coupling behavior, where the coupling constant J(H,H) of 7.0 hertz is typical for protons separated by three bonds in an ethyl fragment [16] [17]. This value is consistent with the expected range for vicinal coupling constants in alkyl systems, typically ranging from 6-8 hertz depending on the dihedral angle and substituent effects [17].

Integration ratios of the signals confirm the expected 3:1 ratio for the methyl to methine protons, supporting the proposed molecular structure [16]. The chemical shift values are consistent with literature reports for similar geminal diiodide compounds, where the electron-withdrawing effect of multiple iodine atoms causes significant deshielding of nearby protons [16].

Infrared Absorption Characteristics

The infrared spectrum of 1,1-diiodoethane provides valuable information about the vibrational modes and bonding characteristics of the molecule [19] [20]. The spectrum exhibits several characteristic absorption bands corresponding to different types of molecular vibrations [19].

The carbon-hydrogen stretching vibrations appear in the high-frequency region between 2900-3000 wavenumbers [19]. The symmetric methyl C-H stretch occurs at approximately 2919 wavenumbers, while the asymmetric methyl C-H stretch is observed at 2976 wavenumbers [19]. These frequencies are slightly lower than those observed in simple alkanes due to the electron-withdrawing effect of the iodine substituents [19].

The methyl deformation vibrations are observed in the fingerprint region of the spectrum [19] [21]. The symmetric methyl deformation (δₛ(CH₃)) appears as a strong absorption at 1371 wavenumbers, while the asymmetric methyl deformation (δₐ(CH₃)) is observed at 1440 wavenumbers [19]. The methyl rocking mode (δ(CH)) appears at 1197 wavenumbers as a medium-intensity band [19].

The carbon-carbon stretching vibration occurs at approximately 1100 wavenumbers, appearing as a medium-intensity band in the fingerprint region [19]. This frequency is consistent with typical C-C single bond stretching vibrations in substituted ethanes [22].

The carbon-iodine stretching vibrations appear in the low-frequency region between 600-700 wavenumbers [19] [23]. These vibrations are generally weak in intensity due to the large mass of the iodine atoms and the relatively weak C-I bonds compared to C-H and C-C bonds [23]. The exact frequency depends on the molecular environment and the degree of coupling with other vibrational modes [23].

Reflection-absorption infrared spectroscopy studies of 1,1-diiodoethane on metal surfaces have revealed additional structural information [19] [20]. When adsorbed on platinum surfaces, the molecule exhibits modified vibrational frequencies due to surface-molecule interactions [19]. The tilt angle of the C-C axis relative to the surface normal changes with coverage, indicating conformational flexibility in the adsorbed state [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1,1-diiodoethane reveals characteristic fragmentation patterns that provide insights into the molecular structure and bonding [24] [25]. Under electron impact ionization conditions, the molecule undergoes several fragmentation pathways that reflect the relative bond strengths and stability of the resulting ion fragments [26] [27].

The molecular ion peak [M]⁺- appears at mass-to-charge ratio (m/z) 282, corresponding to the molecular weight of 1,1-diiodoethane [25]. However, this peak typically exhibits low intensity due to the instability of the molecular ion, which readily undergoes fragmentation upon ionization [25]. The presence of weak C-I bonds makes the molecular ion particularly susceptible to fragmentation [25].

The most significant fragmentation pathway involves the loss of iodine atoms from the molecular ion [25]. The loss of a single iodine atom (mass 127) produces a fragment ion at m/z 155, corresponding to [M-I]⁺ or [CH₃CHI]⁺ [25]. This fragmentation occurs readily due to the weakness of the C-I bond and the stability of the resulting carbocation [27].

Complete loss of both iodine atoms yields a fragment at m/z 28, corresponding to [C₂H₄]⁺- or ethylene cation radical [25]. This represents a significant fragmentation pathway and often appears as one of the most intense peaks in the spectrum [25]. The formation of the ethylene cation reflects the tendency of the molecule to eliminate both iodine atoms and form a stable hydrocarbon fragment [27].

Additional fragment ions include the methyl cation [CH₃]⁺ at m/z 15, which forms through cleavage of the C-C bond [27] [28]. The iodomethylene cation [CH₂I]⁺ appears at m/z 141, resulting from the loss of the methyl group and one iodine atom [27]. The iodine cation [I]⁺ at m/z 127 often appears as a prominent peak, reflecting the tendency for halogen atoms to form stable cationic species in the mass spectrometer [27] [28].

The fragmentation patterns of 1,1-diiodoethane are consistent with general principles of mass spectrometric fragmentation, where bonds adjacent to the radical cation site are most likely to cleave [26] [27]. The electron-withdrawing effect of the iodine atoms stabilizes positive charge on the carbon framework, facilitating various fragmentation pathways [27].

Studies using time-resolved mass spectrometry have revealed the dynamics of the fragmentation process [29]. Femtosecond laser ionization experiments show that initial C-I bond cleavage occurs within picoseconds of ionization, followed by secondary fragmentation processes on longer timescales [29]. These studies provide insights into the mechanism of molecular decomposition under high-energy conditions [29].

The mass spectrometric behavior of 1,1-diiodoethane has been utilized in analytical applications for the detection and quantification of the compound in various matrices [30]. The characteristic fragmentation pattern serves as a fingerprint for identification, while the intensity of specific fragment ions can be used for quantitative analysis [30].

Data Tables Summary:

Physical PropertiesValue
Molecular FormulaC₂H₄I₂ [3]
Molecular Weight281.86 g/mol [3] [4]
Boiling Point179.5°C [4]
Density2.794 g/cm³ [4]
Dipole Moment2.32 D [5]
¹H NMR Data (CDCl₃)Chemical Shift (ppm)MultiplicityJ (Hz)
CH₃ (methyl)2.958 [16]Doublet7.0 [16]
CHI₂ (methine)5.242 [16]Quartet7.0 [16]
IR FrequenciesAssignmentIntensity
2919 cm⁻¹ [19]νₛ(CH₃)Strong
2976 cm⁻¹ [19]νₐ(CH₃)Strong
1440 cm⁻¹ [19]δₐ(CH₃)Strong
1371 cm⁻¹ [19]δₛ(CH₃)Strong
1197 cm⁻¹ [19]δ(CH)Medium
MS Fragmentationm/zAssignment
282 [25][M]⁺-Molecular ion
155 [25][M-I]⁺Loss of iodine
28 [25][C₂H₄]⁺-Ethylene cation
127 [25][I]⁺Iodine cation

XLogP3

2.5

Boiling Point

179.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

594-02-5

Wikipedia

1,1-diiodoethane

Dates

Last modified: 07-22-2023

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